![molecular formula C11H13NO9S2 B12531488 N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine CAS No. 821791-98-4](/img/structure/B12531488.png)
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a chemical compound known for its unique structure and properties It contains a sulfonyl group attached to a benzene ring, which is further connected to an ethoxycarbonyl group and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine typically involves the reaction of 4-sulfobenzene-1-sulfonyl chloride with ethoxycarbonyl glycine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene compounds
Scientific Research Applications
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing molecules such as:
- 2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide
- 2-(4-Chlorobenzene-1-sulfonyl)ethoxycarbonyl glycine
Uniqueness
N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
821791-98-4 |
|---|---|
Molecular Formula |
C11H13NO9S2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(4-sulfophenyl)sulfonylethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO9S2/c13-10(14)7-12-11(15)21-5-6-22(16,17)8-1-3-9(4-2-8)23(18,19)20/h1-4H,5-7H2,(H,12,15)(H,13,14)(H,18,19,20) |
InChI Key |
GNHARVYAJKWZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



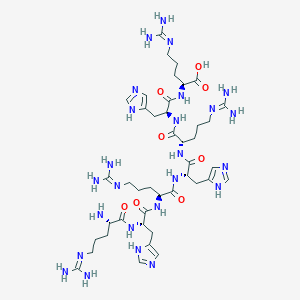
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
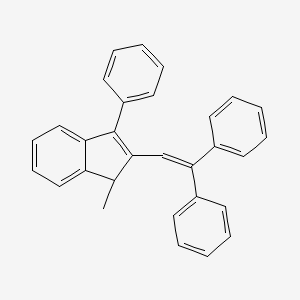
![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
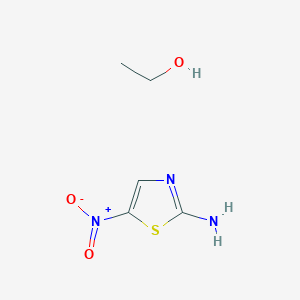
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)


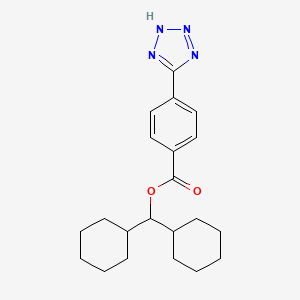

![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
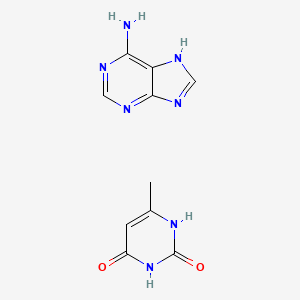
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
